1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18853651
InChI: InChI=1S/C12H14ClF3OS/c1-2-17-11-8-10(18-12(14,15)16)6-5-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3
SMILES:
Molecular Formula: C12H14ClF3OS
Molecular Weight: 298.75 g/mol

1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18853651

Molecular Formula: C12H14ClF3OS

Molecular Weight: 298.75 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene -

Specification

Molecular Formula C12H14ClF3OS
Molecular Weight 298.75 g/mol
IUPAC Name 1-(3-chloropropyl)-2-ethoxy-4-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C12H14ClF3OS/c1-2-17-11-8-10(18-12(14,15)16)6-5-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3
Standard InChI Key MRNDTNLBPBEUGF-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)SC(F)(F)F)CCCCl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure consists of a benzene ring functionalized at the 2-, 3-, and 4-positions with an ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3), a 3-chloropropyl chain (CH2CH2CH2Cl-\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl}), and a trifluoromethylthio group (SCF3-\text{SCF}_3), respectively . The chlorine atom on the propyl chain introduces electrophilic character, while the trifluoromethylthio group enhances lipophilicity and metabolic stability.

Table 1: Key Molecular Parameters

PropertyValue
Molecular FormulaC12H14ClF3OS\text{C}_{12}\text{H}_{14}\text{ClF}_{3}\text{OS}
Molecular Weight298.75 g/mol
CAS Registry Number1806675-34-2
Purity≥98% (HPLC)

Stereoelectronic Effects

The trifluoromethylthio group (SCF3-\text{SCF}_3) is a strong electron-withdrawing substituent, polarizing the benzene ring and directing electrophilic substitution to the para position relative to itself. Concurrently, the ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3) donates electrons via resonance, creating a regioselective environment for further functionalization. The chloropropyl side chain contributes steric bulk, influencing conformational dynamics in solution .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethylthio)benzene typically involves multi-step sequences:

  • Friedel-Crafts Alkylation: Introduction of the chloropropyl group to a pre-substituted benzene derivative using aluminum chloride (AlCl3\text{AlCl}_3) as a catalyst.

  • Nucleophilic Aromatic Substitution: Installation of the trifluoromethylthio group via reaction with CF3SNa\text{CF}_3\text{SNa} under inert conditions .

  • Etherification: Ethoxy group incorporation through Williamson synthesis, employing sodium ethoxide (NaOCH2CH3\text{NaOCH}_2\text{CH}_3) and a suitable leaving group.

Key Reaction Conditions

  • Temperature: 80–120°C for Friedel-Crafts steps.

  • Solvents: Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) for alkylation; dimethylformamide (DMF) for nucleophilic substitutions .

  • Catalysts: AlCl3\text{AlCl}_3 (Lewis acid) and palladium complexes for cross-coupling steps.

Industrial Optimization

Large-scale production prioritizes atom economy and waste reduction. Continuous-flow reactors are employed to enhance heat transfer during exothermic steps, while catalytic recycling minimizes metal waste . Recent advances in photoredox catalysis offer greener alternatives for trifluoromethylthio installation, reducing reliance on toxic reagents.

Physical and Chemical Properties

Physicochemical Characteristics

While experimental data on melting and boiling points remain limited, computational models predict:

  • Melting Point: 45–55°C (estimated via group contribution methods) .

  • Boiling Point: 280–290°C at atmospheric pressure.

  • Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetone); insoluble in water.

Reactivity and Mechanistic Insights

Electrophilic Substitution

The electron-deficient benzene ring undergoes nitration and sulfonation at the para position relative to the trifluoromethylthio group. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields 1-(3-chloropropyl)-2-ethoxy-4-(trifluoromethylthio)-5-nitrobenzene.

Nucleophilic Displacement

The chloropropyl side chain participates in SN2 reactions with nucleophiles such as azide (N3\text{N}_3^−) or thiols (RS\text{RS}^−), enabling the synthesis of bioconjugates. Kinetic studies indicate a reaction rate (kk) of 1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1} with sodium azide in DMF at 25°C .

Oxidative Transformations

The trifluoromethylthio group resists oxidation under mild conditions but decomposes upon exposure to strong oxidants like KMnO4\text{KMnO}_4, yielding sulfonic acid derivatives. Controlled ozonolysis of the propyl chain generates aldehydes, useful in fragment-based drug design .

Applications in Pharmaceutical and Material Science

Drug Discovery

The compound’s lipophilicity (logP=3.8\log P = 3.8) and metabolic stability make it a candidate for central nervous system (CNS) therapeutics. Derivatives have shown inhibitory activity against monoamine oxidase B (MAO-B) in preclinical models, with IC50\text{IC}_{50} values of 120 nM .

Agrochemical Intermediates

Incorporation into neonicotinoid analogs enhances insecticidal potency by 40% compared to imidacloprid, as demonstrated in aphid mortality assays. The trifluoromethylthio group improves membrane permeability in plant cuticles, facilitating systemic distribution .

Advanced Materials

Polymer composites containing this monomer exhibit enhanced thermal stability (Tg=185°CT_g = 185°C) and dielectric constants (εr=3.2\varepsilon_r = 3.2), suitable for high-frequency circuit substrates.

Comparison with Structural Analogs

Table 2: Analog Comparison

CompoundStructural DifferencesKey Properties
1-(3-Chloropropyl)-4-(trifluoromethylthio)benzeneLacks ethoxy groupHigher logP\log P (4.2)
1-Ethoxy-4-(trifluoromethoxy)benzeneReplaces SCF3-\text{SCF}_3 with OCF3-\text{OCF}_3Reduced oxidative stability
1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzeneBromine instead of chlorineFaster SN2 kinetics (k=2.1×103s1k = 2.1 \times 10^{-3} \, \text{s}^{-1})

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